molecular formula C25H23ClN4O5 B15182980 Benzoic acid, 3,4,5-trimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide CAS No. 84044-29-1

Benzoic acid, 3,4,5-trimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide

Cat. No.: B15182980
CAS No.: 84044-29-1
M. Wt: 494.9 g/mol
InChI Key: RDLIIDSWDKDFIZ-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-trimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide is a complex organic compound that combines the structural elements of benzoic acid and benzodiazepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4,5-trimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 3,4,5-trimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-anxiety and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazepine moiety is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects in the central nervous system. This can lead to anxiolytic and sedative effects. The trimethoxybenzoic acid component may also contribute to the compound’s overall biological activity by interacting with other molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 3,4,5-trimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide lies in its combined structural features, which may confer a distinct pharmacological profile. The presence of both the benzodiazepine and trimethoxybenzoic acid moieties allows for potential multi-target interactions, enhancing its therapeutic potential .

Properties

CAS No.

84044-29-1

Molecular Formula

C25H23ClN4O5

Molecular Weight

494.9 g/mol

IUPAC Name

N'-(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3,4,5-trimethoxybenzohydrazide

InChI

InChI=1S/C25H23ClN4O5/c1-33-19-11-15(12-20(34-2)22(19)35-3)24(31)30-29-23-25(32)27-18-10-9-16(26)13-17(18)21(28-23)14-7-5-4-6-8-14/h4-13,23,29H,1-3H3,(H,27,32)(H,30,31)

InChI Key

RDLIIDSWDKDFIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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